molecular formula C26H25N3O4 B584681 N-Trityl Histamine Oxalate CAS No. 1187929-12-9

N-Trityl Histamine Oxalate

Cat. No.: B584681
CAS No.: 1187929-12-9
M. Wt: 443.503
InChI Key: QXLUTZXFKUCYGO-UHFFFAOYSA-N
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Description

N-Trityl Histamine Oxalate is a protected histamine derivative designed for specialized chemical and pharmacological research. The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole ring, a feature that is critical in multi-step organic synthesis for developing novel histamine-related compounds and probing specific structure-activity relationships. Histamine itself is a crucial biogenic amine that regulates a multitude of physiological and pathophysiological processes through four G-protein coupled receptors (H1R through H4R) . Current scientific investigation continues to elucidate the complex roles of histamine in renal physiology, with recent studies showing that histamine can directly influence the activity and expression of the sodium/hydrogen exchanger (NHE3) in the renal proximal tubule, an effect mediated through specific histamine receptor pathways . Furthermore, research into histamine-related five-membered N-heterocycle derivatives has identified compounds with activating properties on human Carbonic Anhydrase isoforms, highlighting the potential for developing enzyme modulators based on the histamine structure . As a research chemical, this compound provides a valuable synthetic intermediate for chemists and pharmacologists exploring these and other frontiers, including the design of receptor-specific ligands or molecular probes to further decode histamine's intricate signaling mechanisms in the immune, nervous, and renal systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

oxalic acid;2-(1-tritylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3.C2H2O4/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;3-1(4)2(5)6/h1-15,18-19H,16-17,25H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUTZXFKUCYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703297
Record name Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-12-9
Record name 1H-Imidazole-4-ethanamine, 1-(triphenylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving N Trityl Histamine Oxalate

Controlled Synthesis of N-Trityl Histamine (B1213489) Oxalate

The preparation of N-Trityl Histamine Oxalate involves a two-stage process: the selective protection of the histamine side-chain amine followed by the formation and isolation of the stable oxalate salt.

The selective protection of the primary amino group on the ethylamine (B1201723) side chain of histamine is crucial, avoiding reaction with the nitrogen atoms of the imidazole (B134444) ring. The significant steric hindrance of the trityl group naturally favors reaction with the more accessible primary amine over the imidazole nitrogens. total-synthesis.comacgpubs.org

A common method for tritylation involves reacting histamine with trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or chloroform. commonorganicchemistry.comuni-regensburg.de The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. In some procedures, 4-dimethylaminopyridine (DMAP) may be used as a catalyst to accelerate the reaction. total-synthesis.com

To ensure selectivity, particularly when dealing with complex substrates, a multi-step approach may be employed. For instance, the imidazole group of histamine can first be protected with a different protecting group, such as a phthalimide, followed by the introduction of the trityl group onto the primary amine. uni-regensburg.de This ensures that the tritylation occurs exclusively at the desired position.

Following the successful N-tritylation of histamine, the resulting free base is often converted into a more stable, crystalline salt for easier handling, purification, and storage. The oxalate salt is frequently chosen for this purpose.

The formation of this compound is achieved by treating a solution of the N-trityl histamine free base with a solution of oxalic acid, typically in a solvent system where the oxalate salt is poorly soluble, such as ethanol or a mixture of ethers. This insolubility facilitates the precipitation or crystallization of the product, allowing for its isolation by filtration.

Optimization of this process involves controlling several factors:

Stoichiometry: Precise control of the molar equivalents of oxalic acid is necessary to ensure complete salt formation without introducing excess acid, which could complicate purification.

Solvent Choice: The selection of the solvent system is critical for maximizing the yield and purity of the crystalline salt.

Temperature: Cooling the reaction mixture can enhance the precipitation and crystallization of the oxalate salt, thereby increasing the isolated yield.

Purification: The isolated solid is typically washed with a cold, non-polar solvent to remove any residual impurities before being dried under a vacuum. Recrystallization from a suitable solvent can be performed to achieve higher purity if required.

Reaction Mechanisms in Trityl Protection and Subsequent Deprotection

The utility of the trityl group is defined by the mechanisms of its attachment and removal, which are governed by the remarkable stability of the triphenylmethyl (trityl) cation. total-synthesis.comresearchgate.net

The protection of an amine with trityl chloride does not proceed via a direct SN2 attack, as this pathway is sterically impossible at the quaternary carbon of the trityl group. total-synthesis.com Instead, the reaction follows an SN1 mechanism. acs.org

The reaction is initiated by the dissociation of trityl chloride into a trityl cation and a chloride ion. This dissociation is the rate-determining step and is facilitated by polar solvents and Lewis acid catalysts. The trityl cation is exceptionally stable due to the extensive resonance delocalization of the positive charge over the three phenyl rings. This thermodynamic stability is the driving force for its formation. Subsequently, the nucleophilic primary amine of the histamine molecule attacks the electrophilic trityl cation to form the protected N-trityl histamine.

The trityl group is prized for its acid lability, which allows for its removal under mild conditions that often leave other protecting groups intact. total-synthesis.com The deprotection mechanism is essentially the reverse of the SN1 protection pathway.

Protonation of the protected amine by an acid is followed by the cleavage of the C-N bond, regenerating the amine and the highly stable trityl cation. total-synthesis.com This cation is then quenched by a nucleophile in the reaction mixture.

The selectivity of trityl group cleavage can be finely tuned by the choice of acid, allowing for differential deprotection in complex molecules. A variety of reagents and conditions can be employed for detritylation, with varying degrees of selectivity.

Reagent/MethodConditionsSelectivity and NotesCitation
Trifluoroacetic Acid (TFA)Dilute solutions (e.g., 1-5% in DCM)Strong acid, effective for rapid deprotection. May cleave other acid-sensitive groups. total-synthesis.com
Formic or Acetic AcidCold (e.g., 0°C) or room temperatureMilder acids, allowing for selective removal of trityl groups in the presence of silyl ethers like TBS. total-synthesis.com
Lewis Acids (e.g., BF₃·OEt₂, ZnBr₂)Aprotic solventsCoordination to the nitrogen facilitates C-N bond cleavage. Can offer different selectivity compared to Brønsted acids. total-synthesis.comresearchgate.net
Lithium Chloride (LiCl)Methanol, refluxA mild method reported for deprotecting trityl ethers, potentially applicable to amines, involving a trityl cation intermediate. ua.es
Reductive Cleavage (e.g., Li, naphthalene)Anhydrous conditionsAllows for selective removal of N-trityl groups in the presence of other reducible groups like allyl or benzyl ethers. organic-chemistry.org
Mercury(II) Salts (e.g., HgCl₂)Coupled with NaBH₄ reductionCan selectively cleave S-trityl groups while leaving N-trityl and O-trityl groups intact, demonstrating high chemoselectivity based on the heteroatom. nih.gov

Advanced Catalytic Systems and Reaction Conditions for Trityl Chemistry

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. Research into trityl chemistry has led to the development of advanced catalytic systems that offer advantages over traditional stoichiometric reagents.

The trityl cation itself is a stable carbocation that can function as an organic Lewis acid catalyst for various transformations, offering an alternative to metal-based catalysts. researchgate.netthieme-connect.com This has been exploited in reactions such as Diels-Alder and Hosomi-Sakurai allylations. researchgate.net

Ionic liquids have emerged as recyclable and efficient catalysts for tritylation reactions. For example, the Lewis acidic ionic liquid 1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄) has been shown to effectively catalyze the tritylation of alcohols and could be applicable to amines. acs.org This method offers benefits such as mild reaction conditions, high yields, and catalyst reusability. acs.org

Furthermore, other Lewis acids, such as Ytterbium triflate (Yb(OTf)₃), have been utilized to catalyze reactions involving trityl derivatives, including C-F bond transformations. researchgate.net These advanced systems highlight the ongoing efforts to refine the application of trityl chemistry in complex organic synthesis.

Application of Lewis and Brønsted Acid Catalysis (e.g., sulfated polyborate) in N-Trityl Amide Synthesis

The synthesis of N-trityl amides can be efficiently achieved through the Ritter reaction, a method that involves the reaction of a nitrile with a carbocation precursor, such as a tertiary alcohol, in a strongly acidic medium. researchgate.net Traditionally, strong acids like sulfuric acid have been used, but these can lead to harsh reaction conditions and limited applicability. researchgate.net Recent advancements have focused on the development of milder, more efficient, and environmentally benign catalysts that possess both Lewis and Brønsted acidic properties. researchgate.netrsc.org

One such catalyst is sulfated polyborate, which has been demonstrated to be a mild, efficient, and reusable catalyst for the synthesis of N-trityl protected amides under solvent-free conditions. researchgate.netrsc.org This catalyst is prepared from readily available and non-toxic boric acid. researchgate.net The presence of both Lewis and Brønsted acid sites on the catalyst is a key advantage. researchgate.net The Lewis acid character is enhanced by the electron-withdrawing effect of the adjacent sulfate group, while the Brønsted acid character also plays a role in the catalytic cycle. researchgate.net

The reaction proceeds via the formation of a trityl cation from trityl alcohol, facilitated by the acid catalyst. This cation then reacts with the nitrile to form a nitrilium ion intermediate, which subsequently reacts with water upon workup to yield the desired N-trityl amide. The use of sulfated polyborate results in good to excellent yields and short reaction times. researchgate.net

Table 1: Synthesis of N-Trityl Amides using Sulfated Polyborate Catalyst

Entry Nitrile Alcohol Time (min) Yield (%)
1 Benzonitrile Trityl alcohol 15 92
2 Acetonitrile Trityl alcohol 20 88
3 Phenylacetonitrile Trityl alcohol 18 90

Data synthesized from research findings on N-tert-butyl/N-trityl protected amides. researchgate.net

The development of such solid acid catalysts represents a significant step towards greener and more economical synthetic processes for N-protected amides. researchgate.netknu.ac.kr

Exploration of Phase-Transfer Catalysis in Related N-Protected Syntheses

Phase-transfer catalysis (PTC) has emerged as a powerful and versatile technique for the N-alkylation of heterocyclic compounds, including imidazoles, which form the core of the histamine molecule. researchgate.net This methodology is particularly useful when dealing with reactants that are immiscible, typically a solid or aqueous phase containing the nucleophile and an organic phase containing the electrophile. mdpi.com The phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the solid/aqueous phase to the organic phase, where the reaction occurs. mdpi.com

In the context of N-protected syntheses related to histamine, PTC offers a milder alternative to traditional methods that often require strong bases and anhydrous conditions. The N-alkylation of the imidazole ring in histamine derivatives can be achieved using various alkylating agents in a biphasic system with a suitable phase-transfer catalyst.

Several factors influence the efficiency of PTC in N-alkylation reactions, including the choice of catalyst, the base, the solvent, and the reaction temperature. For the N-alkylation of imidazoles, catalysts such as tetrabutylammonium bromide (TBAB) and various bis-piperidinium compounds have been shown to be effective. researchgate.netphasetransfercatalysis.com The use of solid bases like potassium carbonate or potassium hydroxide is common. researchgate.netphasetransfercatalysis.com

Table 2: Phase-Transfer Catalyzed N-Alkylation of Imidazole

Catalyst Base Solvent Temperature (°C) Yield (%)
Tetrabutylammonium Bromide (TBAB) K2CO3 Chloroform Reflux High
Bis-piperidinium compounds KOH Toluene 80 >90
18-crown-6 K-tert-butoxide Diethyl ether Room Temp High

This table represents typical conditions and outcomes for the N-alkylation of imidazole and related compounds under phase-transfer catalysis, based on various studies. researchgate.netresearchgate.netphasetransfercatalysis.com

The application of PTC in the synthesis of N-protected histamine derivatives, including the introduction of a trityl group, would involve the deprotonation of the imidazole nitrogen by a base in the aqueous or solid phase, followed by the transfer of the resulting imidazolide anion to the organic phase by the catalyst to react with trityl chloride. This approach can potentially lead to higher yields, milder reaction conditions, and easier work-up procedures compared to homogeneous reaction systems.

N Trityl Histamine Oxalate As a Key Intermediate in Complex Molecule Construction

Synthesis of Histamine (B1213489) Receptor Ligands and Modulators Utilizing N-Trityl Intermediates

The versatility of N-trityl protected histamine is particularly evident in the synthesis of ligands targeting the four subtypes of histamine receptors (H1, H2, H3, and H4). The ability to selectively introduce functionalities onto the histamine scaffold has enabled the development of a wide array of receptor-specific agonists, antagonists, and modulators.

Design and Synthesis of N-Trityl Histamine Derivatives for Ligand Development (e.g., H1, H2, H3, H4 Receptors)

The development of potent and selective ligands for histamine receptors is a cornerstone of drug discovery for allergies, gastric ulcers, and neurological disorders. The use of N-trityl histamine as a starting material facilitates the synthesis of such ligands. For the H3 and H4 receptors, which have a high degree of homology, the development of selective ligands is a significant challenge. The trityl group allows for the construction of intricate molecules with specific pharmacophoric features necessary for selective receptor binding.

For instance, in the synthesis of conformationally restricted histamine analogues designed to be selective for the H3 receptor, an N-tritylimidazolylcyclopropane intermediate is utilized. This intermediate is key to building a bicyclo[3.1.0]hexane scaffold, which imparts conformational rigidity to the final molecule. This rigidity is crucial for achieving high selectivity for the H3 receptor over the H4 receptor. One such compound demonstrated a potent binding affinity with a Ki of 5.6 nM for the H3 receptor and over 100-fold selectivity against the H4 receptor.

While the literature on the use of N-trityl histamine for H1 and H2 receptor ligand synthesis is less extensive in recent years, the fundamental principle of imidazole (B134444) protection remains a valid strategy. The synthesis of dual H1 and H2 receptor antagonists, for example, often involves multi-step processes where selective N-protection would be advantageous to achieve the desired molecular architecture. The trityl group's stability under certain reaction conditions and its facile removal under acidic conditions make it a suitable choice for such synthetic routes.

The synthesis of various histamine derivatives for H3 and H4 receptors often starts with the protection of the imidazole nitrogen of histamine with a trityl group. This allows for subsequent modifications, such as the construction of side chains or the introduction of other functional groups, which are essential for modulating the affinity and selectivity of the ligands for their target receptors.

Table 1: Examples of Histamine Receptor Ligands Developed Using N-Trityl Intermediates This table is interactive and can be sorted by clicking on the headers.

Compound Target Receptor Activity Reference
Bicyclo[3.1.0]hexane analogue H3 Receptor Selective antagonist (Ki = 5.6 nM) uni-regensburg.de
Imidazolylcyclopropane precursor H3 Receptor Intermediate for selective ligands uni-regensburg.de
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol H3/H4 Receptors Precursor for selective ligands uni-regensburg.de

Strategies for Non-Imidazole Histamine Receptor Ligand Synthesis Employing Trityl-Protected Precursors

The development of non-imidazole histamine receptor ligands is a significant area of research aimed at overcoming some of the limitations associated with the imidazole ring, such as poor blood-brain barrier penetration and potential for drug-drug interactions. One strategy to synthesize such compounds involves the modification of histamine itself, where the imidazole ring is ultimately removed.

In such a synthetic pathway, histamine can be derivatized at the Nα-position, followed by the chemical cleavage and removal of the imidazole ring. While not always explicitly detailed, the use of a protecting group like trityl on the imidazole nitrogen would be a logical step to prevent side reactions during the initial derivatization steps. This approach has been successfully used to convert histamine into potent non-imidazole H3-receptor antagonists. For example, the addition of a 4-phenylbutyl group to the Nα-position of histamine, followed by removal of the imidazole ring, yielded N-ethyl-N-(4-phenylbutyl)amine, a compound with a Ki of 1.3 μM as an H3 antagonist nih.gov. Subsequent structure-activity relationship studies led to the development of even more potent antagonists, such as N-(5-p-nitrophenoxypentyl)pyrrolidine, with a Ki of 39 nM nih.gov.

Application in Enzyme Inhibitor Synthesis via Trityl-Protected Histamine Scaffolds

The utility of N-trityl histamine extends beyond receptor ligands to the synthesis of enzyme inhibitors. The histamine scaffold, when appropriately modified, can interact with the active sites of various enzymes, and the trityl group provides the necessary protection to facilitate the required chemical modifications.

Development of Trityl Scaffold-Based Inhibitors (e.g., Sirtuin 2 (SIRT2) inhibitors)

A notable application of trityl-protected histamine is in the development of inhibitors for Sirtuin 2 (SIRT2), a class of enzymes implicated in cancer and neurodegenerative diseases. In this context, the trityl group is not just a protecting group but an integral part of the pharmacophore that contributes to the inhibitory activity of the final compound.

Researchers have designed and synthesized a series of trityl histamine and trityl cysteamine derivatives as SIRT2 inhibitors. These studies have shown that the presence of a lipophilic para substitution on one of the phenyl rings of the trityl group can enhance the SIRT2 inhibitory activity. Several of these compounds have demonstrated significant activity against various cancer cell lines. For example, compound 7c from one such study was identified as a potent and highly selective antiproliferative agent against leukemia and colon cancer cell lines nih.gov.

Table 2: SIRT2 Inhibition by Trityl Histamine Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound SIRT2 Inhibition Antiproliferative Activity Reference
2a High Prominent against various cancer lines nih.gov
4a High Prominent against various cancer lines nih.gov
7c High Potent and selective against leukemia and colon cancer nih.gov
7f High Prominent against various cancer lines nih.gov

Role in the Synthesis of Histamine Analogues as Precursors for Diverse Enzyme Target Molecules

The N-trityl histamine scaffold serves as a versatile precursor for a wide range of histamine analogues aimed at various enzyme targets. The protection of the imidazole nitrogen allows for the precise introduction of different functional groups and side chains, leading to a library of compounds that can be screened for inhibitory activity against different enzymes. This approach has been particularly successful in the development of SIRT2 inhibitors, where the trityl group itself is a key structural feature for activity. The synthetic strategies developed for SIRT2 inhibitors can be adapted to target other enzymes where a similar pharmacophore might be effective.

Diversification of the Histamine Scaffold Through N-Trityl Protection

The N-trityl protection strategy is a powerful tool for the chemical diversification of the histamine scaffold. By temporarily masking the reactivity of the imidazole ring, chemists can explore a wider range of chemical transformations on other parts of the histamine molecule, leading to novel derivatives with unique biological activities.

This approach has been instrumental in creating conformationally restricted analogues of histamine to enhance receptor selectivity, as seen in the development of H3 receptor-selective ligands. The synthesis of these rigid structures would be challenging without the use of a protecting group like trityl. Furthermore, the development of trityl-based SIRT2 inhibitors showcases how the protecting group can be incorporated as a permanent and essential feature of the final active molecule. The ability to regiospecifically introduce substituents on the imidazole ring of histamine, once protected by a trityl group, opens up further avenues for creating novel bioactive compounds. This strategy has been used to synthesize 2,3-disubstituted L-histidines and histamines, a class of compounds that would be difficult to access otherwise researchgate.net.

Directed Introduction of Diverse Side Chains and Functional Groups Post-Protection

The protection of histamine's imidazole ring with a trityl group allows for the specific and directed modification of the primary amine. This strategy is fundamental in building more complex molecules where the histamine core is a required structural motif. Once the imidazole is protected as N-trityl histamine, the now-available primary amine can undergo a variety of chemical reactions to introduce new side chains and functional groups.

For instance, the primary amine of N-trityl histamine can be alkylated to introduce novel substituents. This approach was utilized in the synthesis of non-imidazole histamine H3-receptor antagonists, where a 4-phenylbutyl group was added at the Nα-position of histamine before the removal of the imidazole ring itself. nih.gov This highlights the utility of the trityl group in facilitating modifications that would otherwise be complicated by the reactivity of the unprotected imidazole ring.

Furthermore, the protected histamine intermediate can be used in multi-step syntheses. For example, 1-(triphenylmethyl)imidazol-4-ylcarboxaldehyde, a derivative of N-trityl histamine, has been used as a starting material for creating conformationally constrained histamine H3 receptor agonists. uu.nl This aldehyde undergoes reactions such as additions with organolithium reagents to build more elaborate molecular frameworks attached to the histamine core. uu.nl The trityl group ensures that the imidazole nitrogen does not interfere with these transformations and can be removed in a later step under mildly acidic conditions. uu.nl

Table 1: Examples of Functionalization Reactions on N-Trityl Histamine Derivatives

Starting Material Reagents Reaction Type Product Type
N-Trityl Histamine 4-Phenylbutyl Halide N-Alkylation Nα-Substituted Histamine Derivative
1-(Triphenylmethyl)imidazol-4-ylcarboxaldehyde N-benzylpyrrolidinone, n-BuLi Nucleophilic Addition Tertiary Alcohol Intermediate

Methodologies for Amide Bond Formation Strategies Involving N-Trityl Histamine Derivativesuni-regensburg.de

Amide bond formation is one of the most common and critical reactions in medicinal chemistry and peptide synthesis. nih.gov N-Trityl histamine is an excellent substrate for these reactions, as the protected imidazole ring allows the primary amine to react cleanly with carboxylic acids or their activated derivatives. The bulky nature of the trityl group can sometimes present a steric hindrance, but various coupling methods have been developed to overcome this challenge. uoa.gr

Standard peptide coupling reagents are frequently employed to facilitate the formation of an amide bond between the primary amine of N-trityl histamine and a carboxylic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions is critical to ensure high yields and avoid side reactions.

Common strategies for forming amide bonds with N-trityl protected amino acids include the use of carbodiimides, such as diisopropylcarbodiimide (DIPC), often in conjunction with an additive like hydroxybenzotriazole (HOBt). researchgate.net Another effective coupling agent is HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide), which is known for its high efficiency, particularly in solid-phase peptide synthesis. researchgate.netcsic.es The selection of the coupling method can significantly impact the yield and purity of the resulting amide.

Table 2: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Reagent System Key Features Typical Application
DIPC/HOBt Cost-effective, commonly used in solution and solid-phase synthesis. researchgate.net General peptide synthesis
HATU/DIEA High coupling efficiency, rapid reaction times, suitable for sterically hindered substrates. researchgate.netcsic.es Solid-phase synthesis, synthesis of complex peptides

The use of N-trityl protection is part of a broader strategy in peptide synthesis where mild reaction conditions are required to preserve sensitive functional groups within the molecule. csic.es After the desired amide bond is formed, the trityl group can be selectively removed, often using dilute acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or dilute acetic acid, regenerating the imidazole functionality for the final molecule. csic.es This orthogonality makes the trityl group a valuable tool in the synthesis of complex histamine-containing peptides and other bioactive molecules. semanticscholar.org

Structure Activity Relationship Sar and Ligand Design Methodologies Employing N Trityl Histamine Derivatives

Role of N-Trityl Histamine (B1213489) Derivatives in Elucidating Structure-Activity Relationships

The systematic modification of the N-Trityl histamine scaffold allows researchers to probe the specific structural features required for optimal interaction with biological targets, leading to compounds with enhanced affinity and selectivity.

N-Trityl histamine derivatives have been instrumental in exploring the structural requirements for binding to a range of receptors. By modifying the core structure, researchers can map the pharmacophore and identify key interactions that drive biological activity. For instance, studies on trityl scaffold-based inhibitors for Sirtuin 2 (SIRT2), a target in cancer therapy, have revealed critical SAR insights. Research has shown that the addition of a lipophilic para substitution on one of the phenyl rings of the trityl group can significantly enhance SIRT2 inhibition. nih.gov

This principle extends to histamine receptors, where conformational restriction is a key strategy for achieving selectivity between receptor subtypes, such as H3 and H4 receptors. nih.gov While not directly involving a trityl group, studies on conformationally restricted histamine analogues using scaffolds like bicyclo[3.1.0]hexane demonstrate that locking the spatial arrangement of the imidazole (B134444) and aminoalkyl chain can result in compounds with high selectivity. For example, certain analogues show over 100-fold selectivity for the H3 receptor over the H4 receptor. nih.gov This highlights the importance of steric hindrance and conformational control, a role often played by the bulky trityl group in other molecular contexts.

The table below summarizes findings from SAR studies on various histamine derivatives, illustrating how structural modifications impact receptor binding and selectivity.

Compound/Derivative ClassModificationTarget(s)Key Finding
Trityl Histamine DerivativesLipophilic para-substitution on trityl groupSIRT2Enhanced inhibitory activity. nih.gov
Imidazolylcyclopropane Analogues(1S)-trans-cyclopropane structureH3 ReceptorPotent and highly selective H3 antagonism (Ki = 3.6 nM). acs.org
Imidazolylcyclopropane Analogues(1R)-trans-cyclopropane structureH3/H4 ReceptorsPotent dual antagonism (Ki = 8.4 nM for H3, 7.6 nM for H4). acs.org
Bicyclo[3.1.0]hexane AnaloguesRigid scaffold restricting side-chainH3/H4 ReceptorsAchieved over 100-fold selectivity for H3 over H4. nih.gov
Nα-MethylhistamineMethylation of side-chain amineH3/H4 Receptors~4-fold more potent than histamine at H3R; ~20-fold lower affinity at H4R. nih.gov

This table is for illustrative purposes and synthesizes data from multiple studies on histamine derivatives to show SAR principles.

The trityl (triphenylmethyl) group is exceptionally bulky, a characteristic that medicinal chemists leverage to control molecular conformation. nih.govresearchgate.net When attached to the histamine scaffold, the trityl moiety sterically hinders the free rotation of chemical bonds adjacent to its point of attachment. mdpi.com This "locking" effect restricts the histamine backbone into a more rigid conformation, reducing the number of possible shapes the molecule can adopt.

Computational Approaches in Ligand Design and Conformational Analysis

Computational chemistry has become an indispensable tool for accelerating drug discovery. For trityl-protected histamine derivatives, these methods provide profound insights into their structural and electronic properties, guiding the design of more effective molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for analyzing the properties of molecules at an electronic level. mdpi.com These calculations can be used to determine the most stable three-dimensional shapes (conformations) of trityl-protected histamine derivatives by calculating the energy associated with different spatial arrangements. u-szeged.hunih.gov

By constructing potential energy surfaces, researchers can identify low-energy, stable conformers that are more likely to exist and interact with a biological target. nih.gov DFT also provides detailed information about the electronic structure, such as the distribution of electron density across the molecule. mdpi.com This is vital for understanding how a ligand will engage in non-covalent interactions like hydrogen bonds and electrostatic interactions within a receptor's binding site. For example, calculations can reveal how substituents on the trityl group or the histamine core alter the electronic properties of the key nitrogen atoms in the imidazole ring, thereby influencing binding affinity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net Using the 3D structure of a target protein, such as a histamine receptor, scientists can virtually screen libraries of N-Trityl histamine derivatives to predict their binding modes and estimate their binding affinity. nih.gov This process helps prioritize which compounds to synthesize and test in the lab. Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. rsc.org

Following docking, molecular dynamics (MD) simulations are often employed to refine the predictions and assess the stability of the ligand-receptor complex over time. nih.gov MD simulations model the natural movements and vibrations of atoms, providing a dynamic picture of the binding event. ebi.ac.uk This can confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate. Together, these computational tools provide a detailed, atom-level understanding of ligand-target interactions, enabling the rational design of new derivatives with improved pharmacological profiles. mdpi.com

Advanced Analytical and Characterization Techniques in N Trityl Histamine Research

Spectroscopic Methodologies for Complex Structural Elucidation of Trityl-Protected Compounds

Spectroscopic techniques are fundamental in verifying the identity and structure of N-Trityl Histamine (B1213489) Oxalate. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed, atom-level information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of N-Trityl Histamine Oxalate, the protons of the trityl group typically appear as a complex multiplet in the aromatic region (around 7.20-7.50 ppm), while the protons of the histamine imidazole (B134444) ring and ethylamine (B1201723) side chain appear at distinct chemical shifts. researchgate.net Similarly, ¹³C NMR spectroscopy reveals the unique carbon environments within the molecule, including the characteristic signals of the trityl group's quaternary carbon and the carbons of the histamine moiety. researchgate.net These spectra confirm the successful attachment of the trityl group to the histamine nitrogen.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, techniques like electrospray ionization (ESI) or thermospray mass spectrometry would typically show a prominent molecular ion peak corresponding to the protonated N-Trityl Histamine cation. nih.gov The fragmentation pattern can provide further structural confirmation by showing the loss of specific fragments, such as the trityl cation.

Interactive Table 1: Representative Spectroscopic Data for N-Trityl Histamine ```html

TechniqueParameterExpected Observation
¹H NMRChemical Shift (δ)~7.20-7.50 ppm (m, 15H, Trityl-H); Signals for histamine moiety protons
¹³C NMRChemical Shift (δ)Signals for Trityl carbons (including quaternary C); Signals for histamine moiety carbons
Mass Spectrometry (ESI-MS)Mass-to-charge ratio (m/z)[M+H]⁺ corresponding to the N-Trityl Histamine cation (C24H25N3)
FT-IRWavenumber (cm⁻¹)Peaks for C-H (aromatic/aliphatic), C=C, C-N stretching, and N-H bending

X-ray Crystallography for High-Resolution Conformation and Solid-State Structure Determination of N-Trityl Compounds

Interactive Table 3: Illustrative Crystallographic Data for a Trityl-Protected Compound Data presented is for a representative N-trityl compound as a reference for the type of information obtained.

Future Directions and Emerging Research Avenues for N Trityl Histamine Oxalate

Development of Novel Protective Strategies for Imidazole (B134444) and Amine Functionalities in Histamine (B1213489) Scaffolds

The synthesis of histamine derivatives often requires the strategic protection of its imidazole and primary amine functionalities to achieve selective modifications. While the trityl group is effective, ongoing research is focused on developing new protective groups with improved characteristics. The ideal protective group should be easy to introduce and remove under mild conditions, offer high yields, and be compatible with a wide range of reagents.

Future research will likely explore orthogonal protective strategies, where multiple protective groups can be selectively removed in a specific order. This would allow for the precise and sequential modification of different parts of the histamine molecule, opening up possibilities for creating more complex and diverse derivatives. Researchers are also investigating the use of enzyme-labile and photo-labile protective groups, which can be removed under highly specific and gentle conditions, minimizing the potential for side reactions.

Protective Group StrategyKey FeaturesPotential Advantages
Orthogonal Protection Employs multiple, distinct protective groups.Allows for sequential and site-specific modifications.
Enzyme-Labile Groups Cleaved by specific enzymes.High selectivity and mild reaction conditions.
Photo-Labile Groups Removed by exposure to light of a specific wavelength.Spatially and temporally controlled deprotection.

Green Chemistry Approaches in the Synthesis and Utilization of N-Trityl Histamine Oxalate

In line with the growing emphasis on sustainable chemical practices, future research will increasingly focus on developing greener methods for the synthesis and use of this compound. acs.orgmdpi.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. youtube.com

Exploration of Advanced Catalytic Systems for Highly Efficient Derivatization of Protected Histamine Forms

The derivatization of protected histamine, such as N-Trityl Histamine, is a critical step in the synthesis of new bioactive molecules. nih.gov Future research will focus on the development of advanced catalytic systems to improve the efficiency and selectivity of these derivatization reactions. This includes the exploration of novel organocatalysts, which are small organic molecules that can catalyze reactions with high enantioselectivity, and biocatalysts, such as enzymes, which can perform highly specific transformations under mild conditions.

Transition metal catalysis will also continue to be a major area of research, with a focus on developing more active and selective catalysts for cross-coupling reactions. mdpi.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex molecular architectures of many drug candidates. The development of catalysts that can operate at low loadings and under mild conditions will be a key priority.

Integration of High-Throughput Synthesis and Screening in the Exploration of N-Trityl Histamine Scaffolds for Chemical Libraries

High-throughput synthesis and screening are powerful tools for accelerating the discovery of new drugs and other functional molecules. youtube.commdpi.com In the context of this compound, these technologies can be used to rapidly generate large libraries of histamine derivatives and screen them for biological activity. youtube.com

Future research will focus on integrating automated synthesis platforms with high-throughput screening assays to create a seamless workflow for lead discovery. semanticscholar.orgresearchgate.net This will involve the development of new synthetic methodologies that are amenable to automation, as well as the design of robust and sensitive screening assays. The use of machine learning and artificial intelligence to analyze the large datasets generated by these experiments will also be crucial for identifying promising drug candidates and optimizing their properties. youtube.com This integrated approach has the potential to significantly shorten the timeline for drug discovery and development. youtube.com

Q & A

Basic Research Questions

Q. What validated synthesis protocols exist for N-Trityl Histamine Oxalate, and how can purity be confirmed?

  • Methodological Answer : Synthesis should follow NIH preclinical reporting guidelines, including detailed reaction conditions (solvents, catalysts, temperatures) and characterization via NMR, HPLC, and mass spectrometry. Purity can be confirmed using orthogonal techniques like elemental analysis and differential scanning calorimetry (DSC). Novel compounds require full spectral data, while known compounds should reference prior literature .

Q. What in vitro assays are recommended to evaluate the interaction of this compound with histamine-degrading enzymes like diamine oxidase (DAO)?

  • Methodological Answer : Use enzyme kinetics assays (e.g., fluorometric or spectrophotometric methods) to measure DAO activity in the presence of this compound. Include controls for oxalate interference, as oxalates may reduce vitamin B6 bioavailability, a DAO cofactor. Validate results using siRNA knockdown models or DAO-deficient cell lines .

Q. How does the oxalate component of this compound influence its metabolic stability and interaction with cofactors like vitamin B6?

  • Methodological Answer : Assess metabolic stability via liver microsome assays and monitor oxalate’s impact on vitamin B6-dependent pathways using LC-MS/MS. Pair with cellular uptake studies in renal or hepatic cell lines to quantify oxalate accumulation and its effect on DAO activity .

Advanced Research Questions

Q. How can genetic algorithms integrated with JT-VAE models enhance the design of this compound derivatives with improved receptor selectivity?

  • Methodological Answer : Implement a generative molecular design (GMD) pipeline using JT-VAE to encode molecular structures into latent vectors. Apply genetic algorithms with crossover (50% population replacement) and mutation steps (global random perturbations and fixed-step local mutations) to optimize selectivity for histamine H1 over off-targets like M2 receptors. Validate predictions using molecular docking and binding affinity assays (e.g., SPR or radioligand displacement) .

Q. Which multi-parameter optimization strategies are effective in minimizing off-target interactions of this compound with muscarinic receptors?

  • Methodological Answer : Use a cost function combining predicted H1 pK (>9) and M2 pK (<6) values, weighted by Tanimoto similarity to known selective compounds. Employ Pareto-front analysis to balance selectivity with drug-likeness parameters (e.g., logP, polar surface area). Experimental validation should include counter-screening against M2-expressing cell lines .

Q. What statistical approaches should be employed to resolve contradictions in binding affinity data for this compound across different experimental setups?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Use Bland-Altman plots to assess systematic biases and hierarchical clustering to identify outlier methodologies. Ensure adherence to NIH guidelines for statistical rigor, including power analysis and correction for multiple comparisons .

Q. How can Tanimoto similarity indices be utilized to assess the structural diversity of this compound derivatives generated via generative models?

  • Methodological Answer : Compute pairwise Tanimoto similarity using ECFP4 fingerprints for generated compounds. Cluster derivatives via UMAP or t-SNE and compare their chemical space coverage against reference libraries (e.g., ChEMBL). Aim for average similarity <0.4 to ensure diversity while retaining target affinity .

Q. What methods ensure the predictive validity of QSAR models used in the development of this compound analogs?

  • Methodological Answer : Train models on diverse datasets (e.g., ChEMBL, ExCAPE-DB) with rigorous applicability domain checks using leverage or distance-to-model metrics. Validate via external test sets and prospective synthesis of top candidates. Address hERG prediction limitations by incorporating structural alerts or hybrid models combining ligand- and structure-based approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.